molecular formula C5H9ClO B042358 Pivaloyl chloride CAS No. 3282-30-2

Pivaloyl chloride

Cat. No. B042358
CAS RN: 3282-30-2
M. Wt: 120.58 g/mol
InChI Key: JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Scientific Research Applications

  • Beckmann Rearrangement : Narahari, Reddy Reguri, and Mukkanti (2011) demonstrated that a complex of pivaloyl chloride and DMF effectively converts ketoximes into amides or lactams through Beckmann rearrangement, providing a method with increased efficiency, mild conditions, and shorter reaction times (Narahari, Reddy Reguri, & Mukkanti, 2011).

  • Synthesis in Drug Discovery : Tomić, Petrović, and Matanović (2003) reported the successful synthesis and intramolecular migration of partially pivaloylated methyl alpha-D-mannopyranosides, highlighting potential applications in drug discovery and enzymatic hydrolysis (Tomić, Petrović, & Matanović, 2003).

  • Protection for Nucleosides : Sobkowski (2010) found that the pivaloyl group offers rapid and efficient protection for the N3 position of thymidine and uridine, showing excellent regioselectivity for either the sugar or thymine moiety, depending on the amines used (Sobkowski, 2010).

  • Oxidation of Alcohols : Dubey, Kandula, and Kumar (2008) described how pivaloyl chloride acts as a mild and inexpensive electrophile for efficient conversion of alcohols to carbonyl compounds, offering an alternative to classical Swern oxidation (Dubey, Kandula, & Kumar, 2008).

  • N-Terminal Amino Acid Analysis : Cavadore, Nota, Prota, and Previero (1974) showed that pivaloyl chloride is effective for determining N-terminal residues in polypeptide chains by gas-liquid chromatography, even in complex peptide mixtures (Cavadore, Nota, Prota, & Previero, 1974).

  • Nitrile Preparation : Narsaiah and Nagaiah (2004) illustrated that the pivaloyl chloride-pyridine system efficiently prepares nitriles from primary amides and aldoximes, with excellent yields and mild reaction conditions, applicable to various substrates (Narsaiah & Nagaiah, 2004).

  • Protective Reagent for Sugars : Santoyo-González, Uriel, and Calvo-Asin (1998) utilized N -Pivaloyl imidazole as a protective reagent for sugars, enabling regioselective acylation and enzymic deacylation of sugars (Santoyo-González, Uriel, & Calvo-Asin, 1998).

properties

IUPAC Name

2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3
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InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)Cl
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Molecular Formula

C5H9ClO
Record name TRIMETHYLACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4027529
Record name 2,2-Dimethylpropanoyl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS]
Record name TRIMETHYLACETYL CHLORIDE
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Record name Propanoyl chloride, 2,2-dimethyl-
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Boiling Point

105-106 °F
Record name Trimethylacetyl chloride
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Flash Point

48 °F
Record name Trimethylacetyl chloride
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Vapor Pressure

1.18 [mmHg]
Record name Trimethylacetyl chloride
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Product Name

Pivaloyl chloride

CAS RN

3282-30-2
Record name TRIMETHYLACETYL CHLORIDE
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Record name Trimethyl acetyl chloride
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Record name Propanoyl chloride, 2,2-dimethyl-
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Record name PIVALOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
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9 g
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6.4 g
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Name
2-methylglutaric acid dinitrile
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150 mL
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29.7 g
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,790
Citations
LKT Lam, K Farhat - Organic Preparations and Procedures …, 1978 - Taylor & Francis
… I Compound I11 was esterified with pivaloyl chloride in pyridine at 10" to give the monoester IV in excellent yield. The use of pivaloyl chloride served to optimize the steric interactions …
Number of citations: 12 www.tandfonline.com
GS Grubbs II, CT Dewberry, KC Etchison… - Journal of molecular …, 2008 - Elsevier
… All experiments were performed on 98% Fluka ® pivaloyl chloride without further purification. Since pivaloyl chloride has a vapor pressure of 36 mmHg at 20 C, a simple gas mixture …
Number of citations: 10 www.sciencedirect.com
A Dubey, AK Upadhyay, P Kumar - Tetrahedron Letters, 2010 - Elsevier
… Pivaloyl chloride/DMF complex is employed as a mild and inexpensive reagent. A possible reaction mechanism is proposed. … This could probably be attributed to the …
Number of citations: 33 www.sciencedirect.com
SR Narahari, BR Reguri, K Mukkanti - Tetrahedron letters, 2011 - Elsevier
… A new complex of pivaloyl chloride and DMF was found to be … In a typical experimental procedure pivaloyl chloride and DMF are … But in our protocol, pivaloyl chloride and DMF complex …
Number of citations: 35 www.sciencedirect.com
M Zaoral - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
… With pivaloyl chloride as the reagent and pyridine as the base, … anhydride method using pivaloyl chloride as the reagent yields … t In conclusion, it may be noted that pivaloyl chloride has …
Number of citations: 70 cccc.uochb.cas.cz
A Kers, I Kers, A Kraszewski… - Collection of …, 1996 - cccc.uochb.cas.cz
… , undergo in the presence of condensing agents (pivaloyl chloride, chlorophosphates, 2,4,6-… esters affording acyl derivatives (with pivaloyl chloride) or triphenyl trimetaphosphite (with …
Number of citations: 6 cccc.uochb.cas.cz
A Dubey, SRV Kandula, P Kumar - Synthetic Communications, 2008 - Taylor & Francis
… Herein, we report the oxidation of alcohols to carbonyl compounds employing pivaloyl chloride as an electrophile. … With a view to extend its synthetic utility in organic …
Number of citations: 19 www.tandfonline.com
D Velayutham, K Jayaraman, K Kulangiappar… - Journal of fluorine …, 2006 - Elsevier
… even more prevalent in pivaloyl chloride containing three methyl … ) and tertiary (pivaloyl chloride) carboxylic acid chlorides were … To our knowledge, the ECPF of pivaloyl chloride has not …
Number of citations: 12 www.sciencedirect.com
JR Durig, R Kenton, HV Phan, TS Little - Journal of molecular structure, 1991 - Elsevier
The far-infrared (400-30 cm −1 ) spectra of gaseous and solid pivaldehyde (CH 3 ) 3 CCHO, pivaloyl fluoride (CH 3 ) 3 CCFO, pivaloyl chloride (CH 3 ) 3 CCClO, and pinacolone (CH 3 ) …
Number of citations: 16 www.sciencedirect.com
M Sobkowski, J Stawinski… - … , Nucleotides and Nucleic …, 2010 - Taylor & Francis
… Efficiency and stereoselectivity of condensations of ribonucleoside 3′-H-phosphonates with ethanol promoted by pivaloyl chloride were investigated as a function of tertiary amines …
Number of citations: 10 www.tandfonline.com

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